![molecular formula C17H24N2O4 B049778 Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate CAS No. 934371-48-9](/img/structure/B49778.png)
Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
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Description
The compound of interest belongs to a class of organic compounds known for their complex synthesis processes and varied chemical reactions. It appears related to substances involved in synthetic organic chemistry, particularly those undergoing reactions to form heterocyclic systems and displaying significant chemical versatility.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of methyl esters with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones, leading to the formation of tetrahydro-2H-1-benzopyran-2-ones and isomeric 2H-naphtho[1,2-b]pyran-2-ones, among others. These processes highlight the complexity and diversity of synthetic routes available for compounds with similar structural motifs (Ornik et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds, such as those derived from methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, suggests a considerable degree of structural diversity. These structures often feature a combination of aromatic rings, amide linkages, and substituted pyrimidinones, indicating the potential for complex intermolecular interactions and functional diversity (Toplak et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of various heterocyclic systems, showcasing the reactivity of the cyclohexanone moiety when subjected to different synthetic conditions. For instance, reactions with heteroarylhydrazines result in the formation of heteroarylhydrazonopropanoates and pyrazoles, illustrating the versatile chemical behavior of these compounds (Strah & Stanovnik, 1997).
Physical Properties Analysis
The physical properties of compounds within this category, such as solubility, melting points, and crystalline structure, are influenced by their molecular configurations. Studies on the crystal structure of analogous compounds reveal the significance of intramolecular hydrogen bonding and molecular conformation on their physical state and stability (Şahin et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding the behavior of such complex molecules. For example, the one-electron oxidation of cyclohexanone derivatives highlights the impact of structural effects and pH on their reactivity and fragmentation pathways, offering insights into the chemical dynamics of similar compounds (Bietti & Capone, 2008).
Scientific Research Applications
Bioactive Precursor in Organic Synthesis
Research indicates that compounds similar in structure to Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate serve as bioactive precursors in the synthesis of pharmaceuticals. For instance, Methyl-2-formyl benzoate is known for its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It acts as a versatile substrate in organic synthesis, highlighting the potential of structurally complex compounds for developing new bioactive molecules (Farooq & Ngaini, 2019).
Enzyme Substrate in Biochemical Pathways
The metabolism and toxicity of chemical compounds, such as 2-Methylpropene, are studied to understand their metabolic fate and toxicity in both laboratory animals and humans. These studies provide insights into how similar compounds are metabolized and the potential for toxicity, which could inform the safe handling and potential therapeutic uses of Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate (Cornet & Rogiers, 1997).
Pharmacological Mechanisms and Safety Issues
The compound 3,4-methylenedioxymethamphetamine (MDMA) has been reviewed for its pharmacological mechanisms, safety issues, and clinical applications, specifically in MDMA-assisted psychotherapy. This research area explores how complex compounds interact with biological systems to produce therapeutic effects, which could be analogous to exploring the pharmacological potential of Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate in various clinical settings (Sessa, Higbed, & Nutt, 2019).
properties
IUPAC Name |
methyl (2S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(16(22)23-2,19-18-13-6-4-3-5-7-13)11-12-8-9-14(20)15(21)10-12/h8-10,19-21H,3-7,11H2,1-2H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGRIWCNLNENAX-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
CAS RN |
934371-48-9 |
Source
|
Record name | alpha-(2-Cyclohexylidenehydrazinyl)-carbidopa methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934371489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-(2-CYCLOHEXYLIDENEHYDRAZINYL)-CARBIDOPA METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OQQ9E86L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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